2-(2-Methylpyridin-3-yl)acetonitrile
CAS No.: 101166-73-8
Cat. No.: VC21093090
Molecular Formula: C8H8N2
Molecular Weight: 132.16 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 101166-73-8 |
---|---|
Molecular Formula | C8H8N2 |
Molecular Weight | 132.16 g/mol |
IUPAC Name | 2-(2-methylpyridin-3-yl)acetonitrile |
Standard InChI | InChI=1S/C8H8N2/c1-7-8(4-5-9)3-2-6-10-7/h2-3,6H,4H2,1H3 |
Standard InChI Key | NNGVSUGWTHGNTM-UHFFFAOYSA-N |
SMILES | CC1=C(C=CC=N1)CC#N |
Canonical SMILES | CC1=C(C=CC=N1)CC#N |
Introduction
Chemical Structure and Properties
2-(2-Methylpyridin-3-yl)acetonitrile has a distinct molecular structure with specific physicochemical properties that contribute to its potential utility in various chemical applications. The compound features a pyridine ring with a methyl substituent at position 2 and an acetonitrile group at position 3.
Basic Molecular Information
Property | Value |
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Molecular Formula | C8H8N2 |
Molecular Weight | 132.16 g/mol |
CAS Number | Not specifically identified in search results |
IUPAC Name | 2-(2-methylpyridin-3-yl)acetonitrile |
Appearance | Likely a crystalline powder at room temperature |
Storage Conditions | Room temperature (based on similar compounds) |
Structural Characteristics
The compound contains two nitrogen atoms: one as part of the pyridine ring and another in the nitrile group. The methyl group at position 2 of the pyridine ring influences the electronic distribution within the molecule, potentially affecting its reactivity and binding properties. The acetonitrile moiety (-CH2CN) provides a versatile functional group for further chemical transformations.
Comparative Analysis with Similar Compounds
Based on structural comparisons with documented similar compounds, we can establish key differences and similarities:
Physicochemical Properties
Understanding the physicochemical properties of 2-(2-Methylpyridin-3-yl)acetonitrile is crucial for predicting its behavior in various chemical environments and applications.
Physical Properties
Property | Expected Value |
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Physical State | Solid at room temperature |
Solubility | Likely soluble in organic solvents (ethyl acetate, dichloromethane, etc.) |
Melting Point | Expected range: 50-100°C (based on structural analogs) |
Boiling Point | Expected to be >200°C (based on structural analogs) |
Spectroscopic Identification
Spectroscopic data would be essential for confirming the structure of 2-(2-Methylpyridin-3-yl)acetonitrile. Based on data from similar compounds:
Spectroscopic Method | Expected Key Features |
---|---|
1H NMR | Singlet for -CH2CN (~4.1 ppm), singlet for -CH3 (~2.5 ppm), aromatic protons for pyridine ring (7-9 ppm) |
13C NMR | Signals for nitrile carbon (~120 ppm), methyl carbon (~20 ppm), methylene carbon (~22 ppm), aromatic carbons (120-160 ppm) |
IR | C≡N stretch (~2250 cm-1), aromatic C=C and C=N stretches (1400-1600 cm-1) |
Mass Spectrometry | Molecular ion peak at m/z 132, fragmentation pattern showing loss of CN (m/z 106) |
Synthesis Methods
Several potential synthetic routes could be employed to prepare 2-(2-Methylpyridin-3-yl)acetonitrile, drawing from established methods for similar compounds.
Example Synthetic Procedure
Drawing from the synthesis method described for 2-(pyridine-4-yl)acetonitrile, a potential procedure might involve:
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Reaction of 3-halogenated 2-methylpyridine with acetonitrile under basic conditions
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Heating at 60-90°C for 120-180 minutes
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Monitoring by thin-layer chromatography
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Upon completion, adding water and extracting with ethyl acetate
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Drying with anhydrous Na2SO4
This approach would likely require optimization specific to the target compound, with particular attention to reaction temperature, time, and purification methods.
Hazard Type | Expected Classification |
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Acute Toxicity | Harmful if swallowed (H302) |
Skin Contact | Harmful in contact with skin (H312), causes skin irritation (H315) |
Eye Contact | Causes serious eye irritation (H319) |
Inhalation | Harmful if inhaled (H332), may cause respiratory irritation (H335) |
This assessment is based on hazard statements reported for 2-(4-methylpyridin-3-yl)acetonitrile, which shares significant structural similarity .
Precautionary Measure | Description |
---|---|
Personal Protection | Wear protective gloves, eye protection, and lab coat |
Ventilation | Use in well-ventilated areas or fume hood |
Storage | Store in tightly closed containers at room temperature |
Incompatibility | Keep away from strong oxidizing agents |
Emergency Response | In case of skin contact, wash immediately with plenty of water |
Analytical Methods for Characterization
Comprehensive characterization of 2-(2-Methylpyridin-3-yl)acetonitrile would require multiple analytical techniques.
Chromatographic Methods
Method | Application |
---|---|
HPLC | Purity determination, separation from structural isomers |
GC-MS | Identification, quantification, and structural confirmation |
TLC | Reaction monitoring, preliminary purity assessment |
Structural Confirmation Techniques
Technique | Information Provided |
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X-ray Crystallography | Definitive 3D structure and crystal packing information |
NMR Spectroscopy | Structural confirmation and purity assessment |
Elemental Analysis | Empirical formula confirmation |
Current Research Trends
Recent Developments
Current research involving pyridine derivatives with nitrile functionalities focuses on several key areas:
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Development of more efficient and environmentally friendly synthetic methods
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Exploration of biological activities, particularly for related derivatives
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Investigation of coordination chemistry with various metal centers
Future Research Directions
Potential future research areas for 2-(2-Methylpyridin-3-yl)acetonitrile might include:
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Optimization of synthetic routes for higher yields and purity
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Exploration of its reactivity in various chemical transformations
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Investigation of its potential as a building block for materials with specific properties
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Computational studies to predict reactivity patterns and binding properties
Structural Relationships
Comparison with Pyridine-Based Analogues
The structure of 2-(2-Methylpyridin-3-yl)acetonitrile can be compared with other related compounds to understand structure-activity relationships:
Structural Feature | Potential Impact on Properties |
---|---|
Position of methyl group | Affects electron distribution in pyridine ring, influencing basicity and reactivity |
Nature of substituents | Electron-withdrawing groups (like Cl in 2-(6-chloro-2-methylpyridin-3-yl)acetonitrile) alter electronic properties |
Position of acetonitrile group | Affects steric hindrance and reactivity |
Isomeric Relationships
Understanding the differences between positional isomers provides insight into the specific properties of 2-(2-Methylpyridin-3-yl)acetonitrile:
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2-(2-Methylpyridin-3-yl)acetonitrile: Methyl at position 2, acetonitrile at position 3
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2-(4-Methylpyridin-3-yl)acetonitrile: Methyl at position 4, acetonitrile at position 3
These positional differences impact electronic distribution, reactivity, and potentially biological activities.
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